5-Amino-2-(trifluoromethyl)benzimidazole is a fluorinated heterocyclic amine featuring two key structural motifs critical for modern drug discovery and materials science. The benzimidazole core is recognized as a 'privileged scaffold' due to its prevalence in numerous bioactive molecules, providing a stable and versatile platform for chemical elaboration. The 2-position trifluoromethyl (CF3) group acts as a powerful modulator of physicochemical properties, while the 5-position amino group serves as a primary, accessible synthetic handle for derivatization. This specific combination of features makes it a strategic starting material for creating advanced molecular entities with tailored biological and material properties.
Key intermediate for trifluoromethyl-benzamide kinase inhibitor libraries.
Trifluoromethyl group may enhance metabolic stability and target interaction in research assays.
Moderate calculated LogP supports membrane permeability in drug discovery programs.
Replacing 5-Amino-2-(trifluoromethyl)benzimidazole with simpler, non-fluorinated analogs like 5-aminobenzimidazole or its 2-methyl counterpart is not a viable cost-saving measure for performance-critical applications. The trifluoromethyl group is not merely a steric placeholder; its strong electron-withdrawing nature fundamentally alters the molecule's pKa, making the benzimidazole core less basic and modifying its reactivity in common coupling and condensation reactions compared to alkyl-substituted analogs. This electronic effect, combined with the CF3 group's known ability to enhance metabolic stability and increase lipophilicity, directly impacts the pharmacokinetic profile and target-binding affinity of any derived compound. Attempting substitution typically leads to significantly different reaction kinetics during synthesis and inferior biological or material performance in the final application, making this specific precursor essential for projects where these modulated properties are a key design element.
4- or 6-substitution may alter dipole moment and hydrogen-bonding capacity, shifting reactivity and target recognition.
Lacking the electron-withdrawing CF₃ group may reduce metabolic stability and change LogP/pKa, affecting downstream assay profiles.
In comparative antiviral screenings, benzimidazole derivatives featuring a 2-trifluoromethyl (2-CF3) group demonstrated significantly higher potency than their 2-methyl (2-CH3) analogs. Specifically, against coxsackievirus B5 (CVB-5), the 2-CF3 derivative exhibited an EC50 of 11 µM, whereas the corresponding 2-CH3 compound had an EC50 of 47 µM. This greater than four-fold increase in potency underscores the critical role of the CF3 group in enhancing bioactivity for this compound class.
| Evidence Dimension | Antiviral Potency (EC50) |
| Target Compound Data | 11 µM (for the 2-CF3 derivative) |
| Comparator Or Baseline | 2-Methylbenzimidazole analog: 47 µM |
| Quantified Difference | 4.3-fold higher potency |
| Conditions | In vitro assay against Coxsackievirus B5 (CVB-5) |
For antiviral drug discovery programs, selecting this CF3-substituted precursor directly translates to more potent lead compounds, justifying its use over less active methyl-substituted alternatives.
The trifluoromethyl group is a strong electron-withdrawing group, which significantly lowers the pKa of the benzimidazole ring system compared to non-fluorinated or alkyl-substituted analogs. This reduced basicity directly impacts its reactivity profile, often requiring different conditions for N-alkylation or acylation reactions. Furthermore, the CF3 group substantially increases the lipophilicity (logP) of the molecule. This dual-action modification is a deliberate design choice in medicinal chemistry to enhance membrane permeability and metabolic stability of the final drug candidate.
| Evidence Dimension | pKa and Lipophilicity |
| Target Compound Data | Lower pKa (less basic), Higher Lipophilicity |
| Comparator Or Baseline | Non-fluorinated or 2-methyl benzimidazoles (more basic, lower lipophilicity) |
| Quantified Difference | Predictable, significant shift in physicochemical properties impacting reactivity and bioavailability. |
| Conditions | General physicochemical behavior |
This predictable shift in reactivity and solubility allows for tailored synthesis strategies and is critical for designing final compounds with improved cell permeability and metabolic stability.
Benzimidazole-based scaffolds are key structural components in the development of inhibitors for poly(ADP-ribose) polymerase 1 (PARP1), a clinically validated target for treating cancers with homologous recombination deficiencies. The unique electronic and steric properties of the 2-(trifluoromethyl)benzimidazole core contribute to the binding affinity and selectivity of these inhibitors. Procuring this specific building block enables research programs to synthesize novel PARP1 inhibitors and related targeted therapeutics, aligning with current trends in precision oncology.
| Evidence Dimension | Scaffold Relevance |
| Target Compound Data | Recognized as a core scaffold for PARP1 inhibitors. |
| Comparator Or Baseline | Generic or non-fluorinated heterocyclic cores which may lack the specific interactions required for high-affinity PARP1 binding. |
| Quantified Difference | Not applicable. |
| Conditions | Molecular design for enzyme active site binding. |
This compound serves as a direct and relevant starting material for synthesizing molecules aimed at high-value, clinically-validated cancer targets, making it a strategic procurement for oncology R&D.
This compound is the right choice when the primary goal is maximizing the potency of benzimidazole-based antiviral agents. The evidence shows that derivatives from the 2-CF3 core are significantly more active than their 2-methyl counterparts, making this the preferred precursor for lead optimization campaigns targeting higher efficacy.
For research focused on targeted cancer therapies, this building block is a key starting material for synthesizing novel PARP1 inhibitors. Its structure is well-suited for elaboration into potent and selective enzyme inhibitors, aligning with established strategies for developing treatments for BRCA-mutated and other cancers.
Beyond pharmaceuticals, the trifluoromethyl-benzimidazole scaffold is used to create specialized agrochemicals and high-performance polymers. The CF3 group enhances chemical and thermal resistance, making this precursor suitable for applications where stability and durability are paramount.